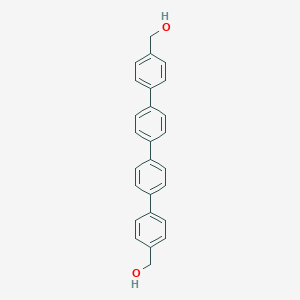![molecular formula C13H23O3- B13737432 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is an organic compound with a unique structure that combines a cyclopentane ring with a hexenyl side chain and an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate typically involves the reaction of cyclopentanone with hex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through an esterification process where the hydroxyl group of the alcohol reacts with the carbonyl group of the ketone to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-2-Hexenyl acetate: Similar structure but lacks the cyclopentane ring.
2-Cyclopenten-1-one: Contains a cyclopentane ring but lacks the hexenyl side chain and acetate group.
Uniqueness
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is unique due to its combination of a cyclopentane ring, hexenyl side chain, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C13H23O3- |
|---|---|
Molekulargewicht |
227.32 g/mol |
IUPAC-Name |
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-5-7-10-8-6-9-11(10)12;1-2(3)4/h4-5,10-12H,2-3,6-9H2,1H3;1H3,(H,3,4)/p-1/b5-4+; |
InChI-Schlüssel |
FWEJRZIGCMGGFZ-FXRZFVDSSA-M |
Isomerische SMILES |
CCC/C=C/CC1CCCC1O.CC(=O)[O-] |
Kanonische SMILES |
CCCC=CCC1CCCC1O.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
